![molecular formula C12H15ClN2O2 B5831594 N-(2-chlorophenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5831594.png)
N-(2-chlorophenyl)-2-(4-morpholinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-2-(4-morpholinyl)acetamide derivatives has been explored in various studies. One example is the synthesis of a novel anilidoquinoline derivative for therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008). Another study focused on the synthesis of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, highlighting its binding evaluation against σ1 and σ2 receptors and antinociceptive effect (Navarrete-Vázquez et al., 2016).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular configuration of related compounds. For instance, the crystal structures of two C,N-disubstituted acetamides were elucidated, highlighting hydrogen bonds and arene interactions (Narayana et al., 2016). Another study on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide detailed intermolecular interactions forming zigzag chains in the crystal (Saravanan et al., 2016).
Chemical Reactions and Properties
Research on chemical reactions and properties of related compounds includes the study of nickel and copper complexes with N-(alkyl(aryl)carbamothioyl)acetamide, demonstrating bidentate coordination yielding neutral complexes (Mansuroğlu et al., 2008). Additionally, the recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates to 2-acylamino-5-amino-4-aryl-3-cyanothiophenes was investigated, showcasing a novel synthetic pathway (Rodinovskaya et al., 2002).
Physical Properties Analysis
The physical properties, including solubility and crystallization behavior, are crucial for understanding the applications of these compounds. While specific studies on N-(2-chlorophenyl)-2-(4-morpholinyl)acetamide were not identified, related research on compounds like N-(acetamide) morpholinium bromide provide valuable insights into crystal structure and hydrogen bonding (Baran et al., 2011).
Chemical Properties Analysis
Investigations into the chemical properties include quantum chemical calculations on related acetamides, revealing detailed information on molecular structural parameters, vibrational frequencies, and thermodynamic properties (Choudhary et al., 2014). These studies offer insights into the reactivity and stability of such compounds, essential for their potential applications.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHIGLFJEQUJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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